molecular formula C26H25N5O3S B2995921 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866848-23-9

3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2995921
CAS RN: 866848-23-9
M. Wt: 487.58
InChI Key: KPOHYBFDVWYEIE-UHFFFAOYSA-N
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Description

The compound “3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It has a molecular formula of C26H25N5O3S and a molecular weight of 487.57 .

Scientific Research Applications

H1-Antihistaminic Agents

Research has identified triazoloquinazolinone derivatives as potential H1-antihistaminic agents. A series of compounds, including variations of triazoloquinazolinone, were synthesized and tested for their in vivo H1-antihistaminic activity. These compounds were found to protect animals from histamine-induced bronchospasm significantly. Notably, one compound emerged as particularly active, offering protection comparable to that of chlorpheniramine maleate, a reference standard, but with significantly reduced sedation effects. This suggests that triazoloquinazolinone derivatives could serve as prototypes for the development of a new class of H1-antihistaminic agents, showcasing their potential in scientific research for therapeutic applications (Alagarsamy et al., 2008); (Alagarsamy et al., 2009).

Anticancer Activity

Another application of triazoloquinazolinone derivatives is in the realm of anticancer research. Specific derivatives have been synthesized and tested for their ability to inhibit tubulin polymerization, an essential process in cell division, showcasing potential as anticancer agents. The compounds demonstrated potent anticancer activity across a large panel of cancer cell lines, with notable effects on cell shape changes, migration, and tube formation in endothelial cells. This indicates their potential utility as both direct anticancer agents and vascular disrupting agents, highlighting the versatility of triazoloquinazolinone derivatives in scientific research aimed at developing novel cancer therapies (Driowya et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been shown to have potent activity against certain bacteria such asE. coli , P. aeruginosa , and S. epidermidis . These bacteria are common targets for antimicrobial agents.

Mode of Action

Compounds with similar structures have been synthesized by the nucleophilic substitution reaction . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Given its antimicrobial activity, it may interfere with essential biochemical pathways in the target bacteria, leading to their inhibition or death .

Result of Action

The compound has shown potent activity against certain bacteria, suggesting that it may lead to their inhibition or death . This indicates that the compound’s action at the molecular and cellular levels results in significant antimicrobial effects.

Future Directions

The future directions for this compound are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-26(2,3)17-12-14-20(15-13-17)35(32,33)25-24-28-23(27-18-8-7-9-19(16-18)34-4)21-10-5-6-11-22(21)31(24)30-29-25/h5-16H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOHYBFDVWYEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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